molecular formula C15H10N4O B11857338 3-(1H-Benzimidazol-1-yl)quinazolin-4(3H)-one CAS No. 89353-53-7

3-(1H-Benzimidazol-1-yl)quinazolin-4(3H)-one

Cat. No.: B11857338
CAS No.: 89353-53-7
M. Wt: 262.27 g/mol
InChI Key: UGQAZKMCOSGGDZ-UHFFFAOYSA-N
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Description

3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one is a heterocyclic compound that features both benzimidazole and quinazolinone moieties. These structures are known for their significant biological activities and are often found in various pharmacologically active compounds. The unique combination of these two moieties in a single molecule makes 3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one typically involves the condensation of 2-aminobenzimidazole with anthranilic acid derivatives under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

While specific industrial production methods for 3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and other advanced techniques might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the benzimidazole or quinazolinone rings, often using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium.

    Reduction: NaBH4 in methanol or ethanol.

    Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could lead to partially or fully reduced forms of the compound.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential anticancer, antimicrobial, and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound might also interact with cellular pathways involved in apoptosis, leading to cell death in cancer cells. Key molecular targets could include kinases, proteases, and other regulatory proteins.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-3-(1H-benzo[d]imidazol-2-yl)quinoline: Known for its antitumor activity.

    3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: Studied as a spleen tyrosine kinase (Syk) inhibitor.

    3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indol-5-yl: Evaluated for its antiproliferative activity.

Uniqueness

3-(1H-Benzo[d]imidazol-1-yl)quinazolin-4(3H)-one stands out due to its unique combination of benzimidazole and quinazolinone moieties, which confer distinct biological activities

Properties

CAS No.

89353-53-7

Molecular Formula

C15H10N4O

Molecular Weight

262.27 g/mol

IUPAC Name

3-(benzimidazol-1-yl)quinazolin-4-one

InChI

InChI=1S/C15H10N4O/c20-15-11-5-1-2-6-12(11)16-10-19(15)18-9-17-13-7-3-4-8-14(13)18/h1-10H

InChI Key

UGQAZKMCOSGGDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)N3C=NC4=CC=CC=C43

Origin of Product

United States

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